molecular formula C10H12FNO2 B3094548 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid CAS No. 1259956-32-5

2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B3094548
CAS No.: 1259956-32-5
M. Wt: 197.21 g/mol
InChI Key: HOWVSUISKZHSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring

Preparation Methods

The synthesis of 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and glycine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino acid. Common reagents used include sodium borohydride for reduction and hydrochloric acid for imine formation.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring’s substitution pattern affects the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid: Similar structure but with a chlorine substituent instead of fluorine.

    2-Amino-3-(4-bromo-3-methylphenyl)propanoic acid: Contains a bromine substituent, leading to different reactivity and properties.

    2-Amino-3-(4-iodo-3-methylphenyl)propanoic acid:

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and interactions.

Properties

IUPAC Name

2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWVSUISKZHSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.